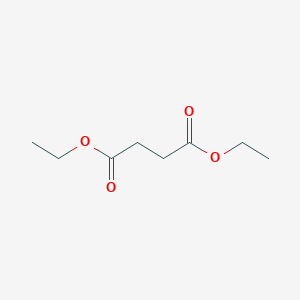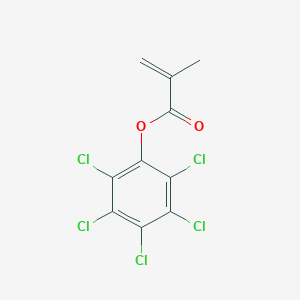
1,3-Dimethyl-1H-indazol-6-amin
Übersicht
Beschreibung
1,3-Dimethyl-1H-indazol-6-amine is a nitrogen-containing heterocyclic compound. It is a derivative of indazole, which is a bicyclic structure composed of a pyrazole ring fused to a benzene ring. This compound has gained attention due to its potential biological activities and applications in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-1H-indazol-6-amine has several scientific research applications:
Wirkmechanismus
Target of Action
The primary target of 1,3-Dimethyl-1H-indazol-6-amine is indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is an enzyme that plays a crucial role in the immune response by catalyzing the first step in the kynurenine pathway, which is the primary route of L-tryptophan catabolism .
Mode of Action
1,3-Dimethyl-1H-indazol-6-amine interacts with IDO1, leading to the suppression of the enzyme’s expression . This interaction results in the inhibition of the kynurenine pathway, thereby affecting the immune response .
Biochemical Pathways
The compound affects the kynurenine pathway, which is the primary route of L-tryptophan catabolism . By inhibiting IDO1, the compound disrupts this pathway, leading to changes in the immune response .
Pharmacokinetics
The compound’s potent anti-proliferative activity suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The compound exhibits potent anti-proliferative activity, with an IC50 value of 0.4 ± 0.3 μM in human colorectal cancer cells (HCT116) . It also remarkably suppresses the IDO1 protein expression . In cell-cycle studies, the suppressive activity of the compound in HCT116 cells was related to the G2/M cell cycle arrest .
Biochemische Analyse
Biochemical Properties
1,3-Dimethyl-1H-indazol-6-amine has been shown to interact with indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme . This interaction leads to the suppression of IDO1 protein expression .
Cellular Effects
In human colorectal cancer cells, 1,3-Dimethyl-1H-indazol-6-amine has demonstrated a potent anti-proliferative activity . It has also been associated with the G2/M cell cycle arrest, indicating its influence on cell function .
Molecular Mechanism
The molecular mechanism of 1,3-Dimethyl-1H-indazol-6-amine involves its interaction with the IDO1 enzyme . By suppressing the expression of this enzyme, it can exert its anti-proliferative effects .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of 1,3-Dimethyl-1H-indazol-6-amine are limited, its potent anti-proliferative activity suggests that it may have long-term effects on cellular function .
Metabolic Pathways
1,3-Dimethyl-1H-indazol-6-amine interacts with the IDO1 enzyme, which is involved in the metabolism of tryptophan to kynurenine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-1H-indazol-6-amine can be synthesized through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation in the presence of oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production of 1,3-Dimethyl-1H-indazol-6-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethyl-1H-indazol-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-indazole: The parent compound of 1,3-Dimethyl-1H-indazol-6-amine, known for its diverse biological activities.
2H-indazole: Another tautomeric form of indazole with similar biological properties.
Niraparib: An indazole derivative used as an anticancer drug for treating ovarian and breast cancers.
Uniqueness
1,3-Dimethyl-1H-indazol-6-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit IDO1 and induce cell cycle arrest makes it a promising candidate for anticancer therapy .
Eigenschaften
IUPAC Name |
1,3-dimethylindazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-6-8-4-3-7(10)5-9(8)12(2)11-6/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGABHBLCCIOEOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=CC(=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598314 | |
| Record name | 1,3-Dimethyl-1H-indazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221681-92-1 | |
| Record name | 1,3-Dimethyl-1H-indazol-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=221681-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethyl-1H-indazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethyl-1H-indazol-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structure of 1,3-Dimethyl-1H-indazol-6-amine and how it interacts with other molecules?
A: 1,3-Dimethyl-1H-indazol-6-amine is characterized by a nearly planar molecular skeleton. [] The crystal structure reveals that the molecule interacts with others through N—H⋯N hydrogen bonds, which play a significant role in its packing arrangement within the crystal lattice. []
Q2: Has 1,3-Dimethyl-1H-indazol-6-amine demonstrated any promising biological activity?
A: Yes, research suggests that 1,3-Dimethyl-1H-indazol-6-amine serves as a scaffold for developing potential anticancer agents. [] Specifically, a derivative of this compound, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, displayed potent anti-proliferative activity against human colorectal cancer cells (HCT116). [] This activity is partly attributed to the compound's ability to suppress IDO1 (indoleamine 2,3-dioxygenase 1) protein expression and induce G2/M cell cycle arrest in HCT116 cells. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


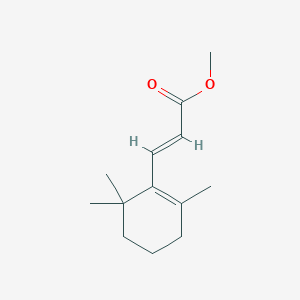


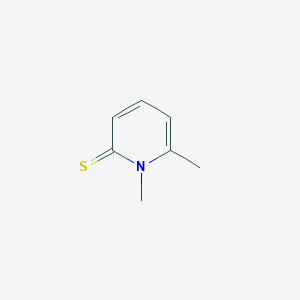


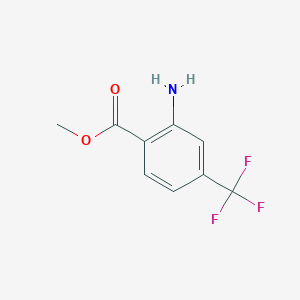



![(3S,9S)-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,6,8,12-tetrone](/img/structure/B104757.png)
